molecular formula C17H18O2S B1629705 3-(2-Methoxyphenyl)-2'-thiomethylpropiophenone CAS No. 898769-81-8

3-(2-Methoxyphenyl)-2'-thiomethylpropiophenone

Cat. No.: B1629705
CAS No.: 898769-81-8
M. Wt: 286.4 g/mol
InChI Key: UJLWMFKXCDKXGA-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2’-thiomethylpropiophenone is an organic compound with a complex structure that includes a methoxyphenyl group and a thiomethylpropiophenone moiety

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-19-16-9-5-3-7-13(16)11-12-15(18)14-8-4-6-10-17(14)20-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLWMFKXCDKXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644170
Record name 3-(2-Methoxyphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-81-8
Record name 3-(2-Methoxyphenyl)-1-[2-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methoxyphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(2-Methoxyphenyl)-2’-thiomethylpropiophenone typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxybenzaldehyde with thiomethylpropiophenone under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield of the final product .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-2’-thiomethylpropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

3-(2-Methoxyphenyl)-2’-thiomethylpropiophenone can be compared with similar compounds such as:

Biological Activity

3-(2-Methoxyphenyl)-2'-thiomethylpropiophenone, often referred to as EVT-457931, is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxyphenyl group and a thiomethylpropiophenone moiety, which contribute to its diverse pharmacological properties.

  • IUPAC Name : 3-(2-methoxyphenyl)-1-(2-methylsulfanylphenyl)propan-1-one
  • CAS Number : 898769-81-8
  • Molecular Formula : C17H18O2S

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in inflammatory pathways and cancer progression. The compound may exert its effects by inhibiting certain enzymes, thus reducing inflammation or tumor growth.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer potential, particularly against androgen receptor-positive cancers. In vitro studies have demonstrated significant cytotoxic effects on cancer cell lines, including prostate and breast cancer cells. The IC50 values observed range from 0.67 µM to 0.87 µM, indicating potent antiproliferative activity .

Cell Line IC50 (µM)
Prostate (PC-3)0.67
Breast (MDA-MB-468)0.80
Colon (HCT-116)0.87

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound has shown promise as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups .
  • Anticancer Research : In vitro assays conducted on multiple cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation effectively .
  • Mechanistic Studies : Research has focused on understanding the molecular mechanisms through which this compound acts, including its effects on cell signaling pathways related to cancer progression and inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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